molecular formula C19H21NO2 B3826682 3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime

3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime

Cat. No. B3826682
M. Wt: 295.4 g/mol
InChI Key: OUTDSUCTRCQKCW-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinacolone is an important ketone in organic chemistry. It is a colorless liquid and has a slight peppermint- or camphor-like odor . It is a precursor to triazolylpinacolone in the synthesis of the fungicide triadimefon and in the synthesis of the herbicide metribuzin .


Synthesis Analysis

Pinacolone arises by the pinacol rearrangement, which occurs by protonation of pinacol (2,3-dimethylbutane-2,3-diol) . Industrially, pinacolone is made by the hydrolysis of 4,4,5-trimethyl-1,3-dioxane, which is the product of isoprene and formaldehyde via the Prins reaction .


Molecular Structure Analysis

The molecular formula of Pinacolone is C6H12O . The molecule is an unsymmetrical ketone. The α-methyl group can participate in condensation reactions .


Chemical Reactions Analysis

The carbonyl group in Pinacolone can undergo the usual reactions such as hydrogenation, reductive amination, etc .


Physical And Chemical Properties Analysis

Pinacolone has a molar mass of 100.161 g·mol −1 . It appears as a colorless liquid with a density of 0.801 g cm −3 . It has a melting point of −52 °C and a boiling point of 103 to 106 °C .

Safety and Hazards

Pinacolone is a Schedule 3 compound under the Chemical Weapons Convention 1993, due to being related to pinacolyl alcohol, which is used in the production of soman . It is also a controlled export in Australia Group member states . The GHS labelling includes several hazard statements such as H225, H302, H315, H319, H332, H335, H412 .

Future Directions

Pinacolone is produced in large amounts for use in fungicides, herbicides, and pesticides . As such, future research and development may focus on finding more efficient synthesis methods and exploring its potential uses in other applications.

properties

IUPAC Name

[(Z)-3,3-dimethylbutan-2-ylideneamino] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(19(2,3)4)20-22-18(21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-13H,1-4H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTDSUCTRCQKCW-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

biphenyl-4-yl({[(2Z)-3,3-dimethylbutan-2-ylidene]amino}oxy)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime
Reactant of Route 2
Reactant of Route 2
3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime
Reactant of Route 3
Reactant of Route 3
3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime
Reactant of Route 4
Reactant of Route 4
3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime
Reactant of Route 5
Reactant of Route 5
3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime
Reactant of Route 6
Reactant of Route 6
3,3-dimethyl-2-butanone O-(4-biphenylylcarbonyl)oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.